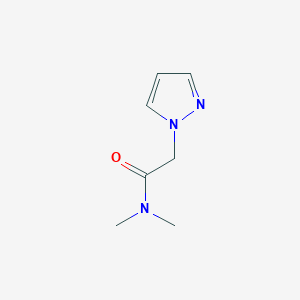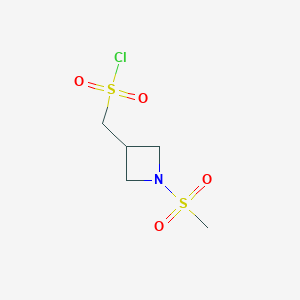![molecular formula C10H14O3 B2860573 Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate CAS No. 1036897-65-0](/img/structure/B2860573.png)
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the linear formula C10H14O3 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H14O3 . More detailed structural information, such as 3D conformations, would typically require experimental techniques like X-ray crystallography or computational methods.Wissenschaftliche Forschungsanwendungen
Gold(III) Tetrachloride Salt of L-cocaine
A study by Wood et al. (2007) on the gold(III) tetrachloride salt of L-cocaine, which structurally relates to methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, explores the intramolecular hydrogen bonding and intermolecular contacts, highlighting its potential in crystallography and material science (Wood, Brettell, & Lalancette, 2007).
Chromatographic Separation and Configuration
Butkus et al. (1995) achieved the enantiomer separation of methyl exo-2-oxobicyclo[3.2.1]octane-6-carboxylate by liquid chromatography, providing a foundation for the development of chiral drugs and substances (Butkus, Berg, Stončius, & Žilinskas, 1995).
Photochemistry of 4‐Thia‐2‐cycloalkenones
Anklam, Lau, and Margaretha (1985) explored the photochemical properties of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate leading to methyl 2-oxo-7-thiatricyclo[3.2.1]octane-1-carboxylate, illustrating the compound's relevance in photochemical reactions and potential applications in the development of light-sensitive materials (Anklam, Lau, & Margaretha, 1985).
Aprotic Double Michael Addition
Spitzner and Engler (2003) described an aprotic double Michael addition involving methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate, showcasing advanced synthetic strategies for constructing complex molecular architectures, which could have implications for the synthesis of pharmaceuticals and agrochemicals (Spitzner & Engler, 2003).
Synthesis and Transport Applications
Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, comparing their specificity to membrane transport systems in cells. This research contributes to our understanding of amino acid transport mechanisms, which is crucial for drug delivery and therapeutic development (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCFOIZQHYOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95685-34-0 |
Source


|
| Record name | methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)


![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)



![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)


![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)